2-[4-(Phenylmethoxy)phenoxy]acetyl chloride
Overview
Description
2-[4-(Phenylmethoxy)phenoxy]acetyl chloride is an organic compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol . This compound is known for its unique structure, which includes a phenylmethoxy group attached to a phenoxyacetyl chloride moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Phenylmethoxy)phenoxy]acetyl chloride typically involves the reaction of 2-[4-(Phenylmethoxy)phenoxy]acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
[ \text{2-[4-(Phenylmethoxy)phenoxy]acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Phenylmethoxy)phenoxy]acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-[4-(Phenylmethoxy)phenoxy]acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Hydrolysis: Water or aqueous bases (e.g., NaOH) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-[4-(Phenylmethoxy)phenoxy]acetic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
2-[4-(Phenylmethoxy)phenoxy]acetyl chloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Phenylmethoxy)phenoxy]acetyl chloride involves its reactivity as an acetylating agent. It can acetylate nucleophilic sites on biomolecules, potentially affecting their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)phenoxy]acetyl chloride
- 2-[4-(Nitro-3-(trifluoromethyl)phenoxy]acetyl chloride
- 2-[4-(Adamantan-1-yl)phenoxy]acetyl chloride
Uniqueness
2-[4-(Phenylmethoxy)phenoxy]acetyl chloride is unique due to its phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenoxy)acetyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-15(17)11-19-14-8-6-13(7-9-14)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUTVMVDNKCQGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.